Preliminary Toxicity Screening of 2-Fluoro-N-(piperidin-4-yl)benzamide
Preliminary Toxicity Screening of 2-Fluoro-N-(piperidin-4-yl)benzamide
[1]
Executive Summary
Compound: 2-Fluoro-N-(piperidin-4-yl)benzamide Chemical Class: Fluorinated Benzamide / Piperidine Scaffold Primary Application: Pharmacophore building block for GPCR ligands (e.g., 5-HT, Dopamine), PARP inhibitors, and kinase inhibitors (e.g., Akt).[1][2]
This technical guide outlines the preliminary toxicity screening cascade for 2-Fluoro-N-(piperidin-4-yl)benzamide . As a secondary amine linked to a fluorinated aromatic ring, this scaffold presents specific toxicological liabilities—most notably hERG channel blockade (cardiotoxicity) and phospholipidosis .[1][2] This guide prioritizes assays that de-risk these specific structural alerts early in the lead optimization phase, moving beyond generic screening to structure-based safety profiling.
Part 1: Structural Analysis & In Silico Profiling
Before wet-lab experimentation, the compound must undergo computational interrogation to predict physicochemical behavior and specific toxicity endpoints.[1][2]
Structural Alerts & Pharmacophores[1][2]
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Piperidine Moiety (Basic Amine, pKa ~9-10):
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2-Fluorobenzamide Core:
In Silico Screening Protocol
Objective: Establish the "Safety Window" relative to predicted efficacy.
| Parameter | Method/Software | Target Threshold | Rationale |
| cLogP / LogD7.4 | RDKit / StarDrop | 1.0 – 3.0 | High lipophilicity (>3) + basic amine increases hERG and phospholipidosis risk.[1] |
| pKa Prediction | Jaguar / ChemAxon | < 9.5 (Piperidine N) | Lowering basicity reduces lysosomal trapping.[1][2] |
| hERG Score | Pred-hERG / QSAR | Negative / Low Conf. | Early flag for QT prolongation liability.[1][2] |
| Reactive Metabolites | SMARTCyp / Xenosite | No Quinone Imines | Check if the aromatic ring can be bioactivated.[2] |
Part 2: Physicochemical Profiling (The Foundation)
Toxicity data is invalid if the compound precipitates in the assay media.
Kinetic Solubility (PBS, pH 7.4)
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Protocol: Shake-flask method with HPLC-UV/MS detection.
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Requirement: Solubility > 50 µM is mandatory for reliable cell-based toxicity assays.[1][2]
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Note: The piperidine nitrogen ensures good solubility at acidic pH, but precipitation may occur in neutral cell media (DMEM/RPMI).[2]
Lipophilicity (CHI LogD)
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Method: Chromatographic Hydrophobicity Index (CHI) on a C18 column.[1][2]
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Relevance: Correlates directly with non-specific binding (NSB) in toxicity assays.[1][2] High NSB can mask toxicity or cause false positives in biochemical assays.[1][2]
Part 3: In Vitro Safety Pharmacology (Tier 1)
For this specific scaffold, cardiotoxicity is the primary attrition risk .[1][2]
hERG Channel Inhibition (Automated Patch Clamp)
The piperidine ring is a "privileged structure" for hERG binding.[1][2] This assay is non-negotiable.
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Platform: QPatch or SyncroPatch (High-throughput automated patch clamp).[1][2]
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Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1][2]
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Protocol:
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Acceptance Criteria: IC50 > 30 µM (or > 30x therapeutic Cmax).
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Mechanism: The protonated piperidine nitrogen forms a cation-pi interaction with Tyr652 and Phe656 in the hERG pore.[2]
Cytotoxicity Profiling (High Content Imaging)
Standard MTT assays are insufficient.[1][2] We use High Content Screening (HCS) to detect sub-lethal toxicity mechanisms.[1][2]
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Cell Lines:
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Multiplexed Endpoints (Fluorescent Probes):
Part 4: Metabolic Stability & Reactive Metabolites
The 2-fluoro substituent is intended to block metabolism, but the piperidine ring is susceptible to oxidation.[1][2]
Microsomal Stability
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Timepoints: 0, 15, 30, 60 min.
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Analysis: LC-MS/MS (monitor parent depletion).
-
Risk: Rapid N-oxidation or C-hydroxylation of the piperidine ring.[1]
GSH Trapping (Reactive Metabolite Screening)
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Objective: Detect bioactivation (e.g., formation of reactive iminoquinone species).
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Protocol: Incubate with microsomes + NADPH + Glutathione (GSH) or Trapping Agent (KCN).[1][2]
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Detection: Search for [M + 307]+ (GSH adduct) via Neutral Loss Scan on Q-TOF MS.[1][2]
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Relevance: Fluorinated aromatic rings are generally stable, but if defluorination occurs, reactive intermediates can bind cellular proteins, leading to Idiosyncratic Drug-Induced Liver Injury (IDILI).[1][2]
Part 5: Visualizing the Screening Cascade
The following diagram illustrates the decision logic for screening 2-Fluoro-N-(piperidin-4-yl)benzamide.
Figure 1: Decision-gating workflow for preliminary toxicity assessment of piperidine-benzamide scaffolds.
Part 6: Experimental Protocol – hERG Automated Patch Clamp
Given the structural liability, the hERG assay is the critical path experiment.[2]
Materials
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Cell Line: CHO-hERG (Cryopreserved, validated seal resistance > 500 MΩ).[1][2]
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Extracellular Solution (ECS): 2 mM CaCl2, 1 mM MgCl2, 4 mM KCl, 145 mM NaCl, 10 mM Glucose, 10 mM HEPES (pH 7.4).[1][2]
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Intracellular Solution (ICS): 5.4 mM CaCl2, 1.8 mM MgCl2, 120 mM KCl, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP (pH 7.2).[1][2]
Step-by-Step Workflow
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Cell Preparation: Thaw CHO-hERG cells and recover in culture media for 24h. Detach using Detachin™ (avoid Trypsin to preserve channel integrity).[1][2]
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Seal Formation: Dispense cells into the QPatch plate. Apply suction to establish Giga-ohm seals (>1 GΩ preferred).[1]
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Break-In: Apply suction pulses to rupture the membrane patch and establish whole-cell configuration.[1][2]
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Stabilization: Perfuse ECS for 2-5 minutes until current amplitude is stable (<5% rundown).
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Compound Application:
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Data Analysis:
Interpretation
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IC50 < 1 µM: High Risk. Stop progression.[1][2] Structural modification required (e.g., lower pKa of piperidine, introduce steric hindrance near nitrogen).[1][2]
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IC50 1 – 10 µM: Moderate Risk. Calculate Safety Margin (IC50 / Free Cmax).[1][2] If margin < 30x, proceed with caution.
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IC50 > 30 µM: Low Risk. Proceed to general toxicology.[1][2]
References
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Gintant, G., et al. (2016).[1][2] "Evaluation of hERG Risk with Automated Patch Clamp: A Standardized Protocol." Journal of Pharmacological and Toxicological Methods.
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Ploemen, J.P., et al. (2004).[1][2] "Use of HepG2 cells for the detection of drug-induced liver injury: A comparison with primary hepatocytes." Toxicology in Vitro.
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Hager, B.N., et al. (2021).[1][2] "Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691): A Potent Akt Inhibitor with Reduced Cutaneous Toxicity."[1][4] Journal of Medicinal Chemistry. [1]
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FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."
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Purushothamuw, K., et al. (2018).[1][2] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. [1]
Sources
- 1. PubChemLite - 2-fluoro-n-(piperidin-4-yl)benzamide hydrochloride (C12H15FN2O) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
